molecular formula C12H16O4S B8104868 (R)-(tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate

(R)-(tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B8104868
M. Wt: 256.32 g/mol
InChI Key: FDMKROMOVVBUIJ-LLVKDONJSA-N
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Description

®-(tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate is an organic compound that features a tetrahydrofuran ring attached to a methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of ®-tetrahydrofuran-2-methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

(R)-tetrahydrofuran-2-methanol+4-methylbenzenesulfonyl chloride(R)-(tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate+HCl\text{(R)-tetrahydrofuran-2-methanol} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{(R)-(tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate} + \text{HCl} (R)-tetrahydrofuran-2-methanol+4-methylbenzenesulfonyl chloride→(R)-(tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate+HCl

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

®-(tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or ether.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Products include substituted tetrahydrofuran derivatives.

    Oxidation: Products include lactones or carboxylic acids.

    Reduction: Products include alcohols or ethers.

Scientific Research Applications

®-(tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-(tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is electron-withdrawing, which stabilizes the transition state and facilitates the displacement by nucleophiles. The tetrahydrofuran ring provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • ®-tetrahydrofuran-2-methanol
  • 4-methylbenzenesulfonyl chloride
  • Tetrahydrofuran

Uniqueness

®-(tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate is unique due to the combination of the tetrahydrofuran ring and the sulfonate group. This combination imparts specific reactivity and stability characteristics that are not found in the individual components or other similar compounds. The presence of the chiral center in the tetrahydrofuran ring also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.

Properties

IUPAC Name

[(2R)-oxolan-2-yl]methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-10-4-6-12(7-5-10)17(13,14)16-9-11-3-2-8-15-11/h4-7,11H,2-3,8-9H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMKROMOVVBUIJ-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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